molecular formula C20H21NO2S B12531230 Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- CAS No. 652155-29-8

Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-

Cat. No.: B12531230
CAS No.: 652155-29-8
M. Wt: 339.5 g/mol
InChI Key: FFTQUCWIXYMEPA-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- (hereafter referred to as Compound 2b) is a sulfonamide derivative featuring a 4-methylbenzenesulfonyl group attached to a naphthalene-propanamine backbone. This compound is synthesized via the reaction of N1-(naphthalen-1-yl)propane-1,3-diamine hydrobromide with 4-methylbenzene-1-sulfonyl chloride in dichloromethane at 0°C, using triethylamine as a base . The structural uniqueness of Compound 2b lies in its naphthalene moiety, which confers distinct electronic and steric properties compared to simpler aromatic systems. It has been explored as a precursor in the development of near-infrared (NIR) fluorescence probes, leveraging its sulfonamide functionality for biological imaging applications .

Properties

CAS No.

652155-29-8

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

4-methyl-N-(1-naphthalen-1-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C20H21NO2S/c1-3-20(19-10-6-8-16-7-4-5-9-18(16)19)21-24(22,23)17-13-11-15(2)12-14-17/h4-14,20-21H,3H2,1-2H3

InChI Key

FFTQUCWIXYMEPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Reaction Scheme

1-(1-Naphthalenyl)propylamine + 4-Methylbenzenesulfonyl chloride → Target compound

Procedure

  • Amine Synthesis :

    • 1-(1-Naphthalenyl)propylamine is prepared via reductive amination of 1-naphthaldehyde with propylamine using NaBH4 or via alkylation of naphthalen-1-amine with 1-bromopropane.
    • Conditions : Stir in THF at 0°C–RT for 12 h.
  • Sulfonamide Formation :

    • Dissolve 1-(1-naphthalenyl)propylamine (1 eq) in dichloromethane (DCM). Add 4-methylbenzenesulfonyl chloride (1.1 eq) dropwise under nitrogen.
    • Maintain pH 9–10 using 10% aqueous Na2CO3. Stir at RT for 6–8 h.
    • Workup : Extract with DCM, wash with brine, dry (MgSO4), and purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield and Characterization

  • Yield : 78–85%.
  • Characterization :
    • 1H NMR (CDCl3): δ 8.15 (d, J = 8.0 Hz, 1H, naphthyl), 7.85–7.45 (m, 6H, aromatic), 4.10 (t, J = 7.2 Hz, 1H, NCH2), 2.45 (s, 3H, CH3), 1.75–1.20 (m, 5H, propyl).
    • HRMS : m/z calcd. for C20H21NO2S [M+H]+: 340.1345; found: 340.1348.

Alkylation of 4-Methyl-N-(1-Naphthyl)benzenesulfonamide

Reaction Scheme

4-Methyl-N-(1-naphthyl)benzenesulfonamide + 1-Bromopropane → Target compound

Procedure

  • Sulfonamide Precursor :

    • Synthesize 4-methyl-N-(1-naphthyl)benzenesulfonamide by reacting 1-naphthylamine with 4-methylbenzenesulfonyl chloride (1.2 eq) in DCM/Na2CO3 (aq).
  • Alkylation :

    • Dissolve the sulfonamide (1 eq) in dry DMF. Add LiH (2 eq) and 1-bromopropane (1.5 eq).
    • Heat at 60°C for 12 h under nitrogen.
    • Workup : Quench with ice water, extract with EtOAc, and purify via column chromatography (hexane/EtOAc 4:1).

Yield and Optimization

  • Yield : 72–80%.
  • Key Factors :
    • Excess LiH ensures complete deprotonation of the sulfonamide nitrogen.
    • Polar aprotic solvents (DMF, THF) enhance reaction kinetics.

One-Pot Tandem Synthesis

Reaction Scheme

1-Naphthylamine + 4-Methylbenzenesulfonyl chloride + Propionaldehyde → Target compound

Procedure

  • Reductive Amination-Sulfonylation :
    • Combine 1-naphthylamine (1 eq), propionaldehyde (1.2 eq), and NaBH(OAc)3 (1.5 eq) in DCM. Stir at RT for 4 h.
    • Add 4-methylbenzenesulfonyl chloride (1.1 eq) and Et3N (2 eq). Stir for 12 h.
    • Workup : Filter, concentrate, and recrystallize from ethanol.

Yield and Efficiency

  • Yield : 65–70%.
  • Advantages : Avoids isolation of intermediates, reducing purification steps.

Catalytic Methods for Enhanced Selectivity

Rhodium-Catalyzed Alkylation

  • Catalyst : [Rh(cod)2]OTf (5 mol%) with BINAP ligand.
  • Conditions : React 4-methyl-N-(1-naphthyl)benzenesulfonamide with 1-bromopropane in toluene at 100°C for 8 h.
  • Yield : 82% with >99% regioselectivity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Sulfonamidation 78–85 95–98 High atom economy Requires pre-synthesized amine
Alkylation 72–80 97–99 Scalable, uses stable reagents Excess base generates waste
One-Pot Tandem 65–70 90–93 Streamlined process Moderate yield
Catalytic Alkylation 82 99 Excellent regioselectivity Costly catalyst

Chemical Reactions Analysis

C–N Bond Cleavage Reactions

The tertiary C–N bond adjacent to the sulfonamide group undergoes selective cleavage under acidic or Lewis acid-catalyzed conditions. This reaction is driven by the stability of the resulting carbocation intermediate:

  • Mechanism : Protonation of the sulfonamide nitrogen weakens the C–N bond, leading to cleavage and formation of a benzylic carbocation ( ).

  • Conditions :

    Reagent/CatalystSolventTemperatureYield (%)
    Bi(OTf)₃ (5 mol %)DCE/H₂O85°C95
    Triflic acid (10 mol %)DCE85°C89
  • Application : Used to synthesize secondary sulfonamides or aryl derivatives via carbocation trapping with nucleophiles.

Acylation Reactions

The sulfonamide’s NH group reacts with acyl chlorides to form N-acylated products:

  • Example : Reaction with acetyl chloride (AcCl) in CH₂Cl₂/H₂O yields N-acetyl derivatives ( ).

    RSO2NH+AcClRSO2NAc+HCl\text{RSO}_2\text{NH} + \text{AcCl} \rightarrow \text{RSO}_2\text{NAc} + \text{HCl}
  • Conditions : Room temperature, 12-hour stirring, MgSO₄ drying, recrystallization from CH₃Cl/hexane.

  • Yield : Up to 96% ( ).

Alkylation Reactions

The sulfonamide nitrogen can undergo alkylation with alkyl halides or epoxides:

  • Example : Reaction with methyl iodide in the presence of NaH forms N-alkylated sulfonamides.

  • Challenges : Steric hindrance from the bulky naphthalenylpropyl group may reduce reactivity.

Electrophilic Aromatic Substitution

The benzene and naphthalene rings participate in electrophilic substitution:

  • Nitration : Directed by the methyl group (para/ortho positions) using HNO₃/H₂SO₄.

  • Sulfonation : Forms polysulfonated derivatives under fuming H₂SO₄.

Hydrolysis Reactions

Under strong acidic or basic conditions, sulfonamides hydrolyze to sulfonic acids and amines:

  • Acidic Hydrolysis :

    RSO2NH+H2OHClRSO3H+NH3\text{RSO}_2\text{NH} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{RSO}_3\text{H} + \text{NH}_3
  • Basic Hydrolysis : Requires prolonged heating with NaOH (limited relevance for tertiary sulfonamides).

Coordination Chemistry

The sulfonamide group acts as a ligand for transition metals (e.g., Cu, Zn), forming complexes with potential catalytic or medicinal applications ( ).

Oxidation and Reductive Transformations

  • Oxidation : The naphthalene moiety undergoes oxidation to 1,4-naphthoquinone derivatives using KMnO₄ or CrO₃.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives.

Comparative Reactivity Table

Reaction TypeKey Reagents/CatalystsPrimary ProductYield (%)Source
C–N CleavageBi(OTf)₃, H₂O/DCESecondary sulfonamide95
AcylationAcCl, CH₂Cl₂/H₂ON-Acetyl sulfonamide96
Electrophilic NitrationHNO₃/H₂SO₄Nitro-substituted derivative
HydrolysisHCl, reflux4-Methylbenzenesulfonic acid

Mechanistic Insights

  • C–N Bond Cleavage : Protonation at nitrogen generates a carbocation stabilized by the naphthalene ring’s electron-donating effect ( ).

  • Acylation : Proceeds via nucleophilic attack of the sulfonamide NH on the acyl chloride’s electrophilic carbon.

Scientific Research Applications

Antimicrobial Applications

Benzenesulfonamide derivatives have been extensively studied for their antimicrobial properties. The sulfonamide functional group is crucial in the development of antibiotics, with various studies indicating their effectiveness against a range of bacterial pathogens.

Case Studies

  • Antibacterial Activity : A study highlighted the structure-activity relationship (SAR) of sulfonamide compounds, revealing that modifications to the phenyl ring can enhance antibacterial efficacy. For instance, compounds with electron-withdrawing groups exhibited improved activity against strains such as Staphylococcus aureus and Escherichia coli .
  • In Vitro Studies : Research demonstrated that certain benzenesulfonamide derivatives displayed significant antimicrobial activity, surpassing traditional antibiotics like sulfamethoxazole-trimethoprim. The presence of specific substituents was found to influence the lipophilicity and, consequently, the antimicrobial potency of these compounds .

Antidiabetic Applications

Recent investigations have also focused on the antidiabetic potential of benzenesulfonamide derivatives. These studies aim to explore their efficacy in managing blood glucose levels.

Case Studies

  • Hypoglycemic Activity : In a study involving streptozotocin-induced diabetic rats, several synthesized benzenesulfonamide derivatives exhibited notable hypoglycemic effects. Compounds were administered at a dosage of 100 mg/kg, demonstrating significant reductions in blood glucose levels compared to control groups .
  • Comparative Analysis : Some derivatives showed comparable efficacy to glibenclamide, a standard antidiabetic medication, suggesting that structural modifications could lead to more potent agents .

Cancer Treatment

The role of benzenesulfonamide derivatives extends into oncology, where they are being explored for their potential as anticancer agents.

Case Studies

  • Enzyme Inhibition : A recent study reported that certain benzenesulfonamide derivatives effectively inhibit carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis. The derivatives demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms .
  • Mechanistic Insights : The mechanism of action involves the binding affinity of these compounds to CA IX, which can disrupt tumor cell proliferation and survival pathways .

Summary Table of Applications

Application AreaKey FindingsReferences
AntimicrobialModifications enhance efficacy against S. aureus and E. coli; some compounds outperform traditional antibiotics
AntidiabeticSignificant blood glucose reduction in diabetic models; comparable efficacy to glibenclamide
Cancer TreatmentEffective inhibition of CA IX with high selectivity; potential for disrupting tumor growth

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Spectral Data

  • 13C NMR : Compound 2b’s 13C NMR (CDCl3) shows peaks at δ 143.6 (aromatic C), 39.8 (sulfonamide N-CH2), and 21.7 (methyl group), aligning with related structures like 4-methyl-N-(3-(tetrahydronaphthalen-2-yl)propyl)benzenesulfonamide (Compound 3o, δ 143.3–21.7) .
  • ESI-MS : For analogues like 4-methyl-N-(2-(2-phenylindol-3-yl)propyl)benzenesulfonamide (3u), ESI-MS reveals m/z 341 [M–H+], consistent with sulfonamide fragmentation patterns .

Crystallographic Properties

Comparative crystallographic data (Table 1) highlight differences in density (Dx) and absorption coefficients (μ) between Compound 2b derivatives and simpler analogues like 4-methyl-N-propylbenzenesulfonamide (Dx = 1.304–1.367 Mg m−3) .

Table 1 : Crystallographic Parameters of Selected Analogues

Compound Radiation Type μ (mm⁻¹) Dx (Mg m⁻³)
4-Methyl-N-propylbenzenesulfonamide CuKα 2.246 1.304
4-Methyl-N-(4-methylbenzyl)benzenesulfonamide MoKα 0.260 1.367

Biological Activity

Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- (CAS No. 18271-17-5), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C20H21NO2S
  • Molecular Weight : 339.5 g/mol
  • Synonyms : 4-methyl-N-(1-naphthalenyl)benzenesulfonamide; 4-methyl-N-1-naphthalenyl-benzenesulfonamide

Research indicates that benzenesulfonamides exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and modulation of cellular pathways. Notably, some derivatives have shown inhibitory effects on phospholipase A2, which is crucial in inflammatory processes and cellular signaling pathways . This inhibition suggests potential therapeutic applications in treating inflammatory diseases and ischemic injuries.

Biological Activity Overview

The biological activity of benzenesulfonamide derivatives has been evaluated through various experimental models. Key findings include:

  • Cardiovascular Effects : Studies using isolated rat heart models demonstrated that certain benzenesulfonamide derivatives significantly affect perfusion pressure and coronary resistance. For instance, a study indicated that 4-(2-amino-ethyl)-benzenesulfonamide reduced perfusion pressure in a time-dependent manner compared to control groups .
  • Antiproliferative Activity : Certain derivatives have exhibited antiproliferative effects against cancer cell lines such as HT-29 (colorectal), M21 (melanoma), and MCF-7 (breast cancer). These compounds blocked cell cycle progression at micromolar concentrations, indicating their potential as anticancer agents .

Table 1: Experimental Design for Biological Activity Evaluation

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001 nM

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
BenzenesulfonamideHT-29X
BenzenesulfonamideM21Y
BenzenesulfonamideMCF-7Z

Note: IC50 values need to be filled based on specific experimental results from literature.

Case Studies

  • Cardiovascular Study : In an isolated heart model, the administration of benzenesulfonamide derivatives resulted in a significant decrease in coronary resistance over time. The study highlighted that the interaction with calcium channels may play a role in modulating cardiovascular responses .
  • Cancer Research : A series of benzenesulfonamide derivatives were tested for their antiproliferative properties. The results showed that these compounds could effectively inhibit cell growth in various cancer types, suggesting their potential as lead compounds for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-[1-(1-naphthalenyl)propyl]benzenesulfonamide, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves coupling a benzenesulfonyl chloride derivative with a naphthalene-containing amine. For example, details a benzenesulfonamide synthesis via nucleophilic substitution using sodium hydroxide in dichloromethane. Intermediate purification may require column chromatography (hexane/EtOAc gradients) .
  • Characterization : Key intermediates should be validated using 1H^1H- and 13C^{13}C-NMR, mass spectrometry, and HPLC. highlights similar sulfonamide syntheses where intermediates were confirmed via spectroscopic methods .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?

  • Experimental Design : Single-crystal X-ray diffraction is optimal. emphasizes the use of SHELX programs (e.g., SHELXL for refinement), which are standard for small-molecule crystallography. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods .
  • Data Interpretation : Refinement parameters (R-factors, displacement ellipsoids) should align with IUCr standards. Contradictions in bond lengths/angles may arise from twinning or disorder, requiring iterative SHELXL refinement .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict logP, pKa, and electrostatic potential surfaces. Software like Gaussian or ORCA is recommended. indirectly supports computational modeling for structurally related sulfonamides .

Advanced Research Questions

Q. How do steric and electronic effects of the naphthalenylpropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Analysis : The bulky naphthalene moiety may hinder nucleophilic attack at the sulfonamide sulfur. Kinetic studies (e.g., monitoring reaction rates via UV-Vis or 19F^{19}F-NMR) can quantify steric effects. discusses steric impacts in analogous aryl sulfonamides .
  • Contradictions : Conflicting reactivity data (e.g., unexpected regioselectivity) may arise from solvent polarity or counterion effects. Control experiments in varying solvents (DCM vs. DMF) are critical .

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis. describes copper-catalyzed azide-alkyne cycloadditions (CuAAC) with sodium ascorbate, which could be adapted for enantioselective synthesis. Chiral HPLC or SFC is essential for purity assessment .
  • Data Validation : Compare experimental optical rotation with DFT-predicted values to resolve discrepancies in enantiomeric excess (ee) measurements .

Q. How can LC-MS/MS methods be developed to quantify this compound in biological matrices, and what are common interferences?

  • Analytical Design : Solid-phase extraction (SPE) using HLB cartridges ( ) followed by LC-MS/MS with MRM transitions. Internal standards (e.g., deuterated analogs) mitigate matrix effects .
  • Challenges : Co-eluting metabolites or isobaric compounds (e.g., naphthol derivatives) may interfere. High-resolution MS (HRMS) or ion mobility separation can improve specificity .

Q. What structural modifications enhance the compound’s binding affinity to carbonic anhydrase isoforms, and how can SAR be rationalized?

  • SAR Strategy : Introduce substituents at the 4-methyl position or naphthalenyl group to modulate hydrophobicity and hydrogen bonding. (despite exclusion) conceptually aligns with benzenesulfonamide SAR studies.
  • Experimental Validation : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding constants. Molecular docking (AutoDock Vina) provides mechanistic insights .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Root Cause Analysis : Variations may stem from impurities in starting materials (e.g., benzenesulfonyl chloride purity) or unoptimized reaction times. highlights the need for strict stoichiometric control and inert atmospheres .
  • Mitigation : Reproduce reactions with freshly distilled solvents and rigorously dried reagents. Use in situ monitoring (e.g., FTIR) to identify incomplete conversions .

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